molecular formula C19H22N6O3S B2459053 N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide CAS No. 2034477-89-7

N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide

Cat. No.: B2459053
CAS No.: 2034477-89-7
M. Wt: 414.48
InChI Key: UCHMXLAUJNCQIQ-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery research, primarily due to its hybrid structure incorporating multiple pharmacophores. The core of the molecule features a 1H-imidazole ring linked to a pyrazine ring, a structural motif known to contribute to a wide range of biological activities. The imidazole scaffold is a privileged structure in pharmaceuticals and is frequently investigated for its potential in developing new therapeutic agents with antibacterial, antifungal, antiviral, and antitumor properties . This compound is further functionalized with a sulfonamide group, a common feature in many enzyme inhibitors, which may allow researchers to explore its mechanism of action as a modulator of specific enzymatic pathways. The presence of the pyrazine heterocycle can influence the compound's electronic properties and its ability to engage in key hydrogen bonding interactions with biological targets. Consequently, this molecule serves as a versatile scaffold for investigating structure-activity relationships (SAR) in various biochemical assays. Its primary research value lies in early-stage discovery programs focused on oncology, infectious diseases, and the development of novel protein kinase inhibitors.

Properties

IUPAC Name

N-[3-methyl-4-[2-(2-pyrazin-2-ylimidazol-1-yl)ethylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-3-18(26)24-15-4-5-17(14(2)12-15)29(27,28)23-9-11-25-10-8-22-19(25)16-13-20-6-7-21-16/h4-8,10,12-13,23H,3,9,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHMXLAUJNCQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Formation of the pyrazin-2-yl imidazole

    • Reagents: Pyrazin-2-amine, glyoxal

    • Conditions: Reflux in ethanol

    • Product: Pyrazin-2-yl imidazole

  • Step 2: Synthesis of N-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl amine

    • Reagents: Pyrazin-2-yl imidazole, 2-bromoethylamine

    • Conditions: Nucleophilic substitution reaction

    • Product: N-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl amine

  • Step 3: Sulfonamide formation

    • Reagents: N-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl amine, 4-sulfamoyl-3-methylbenzoyl chloride

    • Conditions: Base catalysis, typically using triethylamine in dichloromethane

    • Product: N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide

Industrial Production Methods

While the laboratory synthesis involves controlled and specific conditions, industrial production requires optimization for scale, yield, and cost. Typically, it would involve:

  • Continuous flow reactors: for improved reaction efficiency and safety.

  • Automated systems: for precise control over reaction parameters.

  • Advanced purification techniques: such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide undergoes various chemical reactions, categorized based on the functional groups present.

Oxidation and Reduction

  • Oxidation: This compound may be prone to oxidative degradation, especially at the imidazole ring.

    • Reagents: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    • Products: Could lead to the formation of corresponding oxides or cleavage of the ring.

  • Reduction: Reduction reactions could be utilized to modify the sulfonamide group.

    • Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    • Products: Potentially leads to the formation of amines or alcohols.

Substitution Reactions

  • Nucleophilic Substitution: Particularly at the sulfamoyl group.

    • Reagents: Strong nucleophiles like alkoxides or thiolates.

    • Products: Could form alkylated or thiolated derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: As a ligand in metal-catalyzed reactions due to the presence of imidazole and pyrazine rings which can coordinate with metal centers.

Biology

  • Enzyme Inhibition: Sulfonamide derivatives are known to inhibit carbonic anhydrase, suggesting potential for the compound in enzyme inhibition studies.

Medicine

  • Drug Development: Exploring its potential as an antimicrobial agent due to the sulfonamide group’s known efficacy against bacterial pathogens.

Industry

  • Material Science:

Mechanism of Action

The precise mechanism of action depends on the target application. For instance, as an enzyme inhibitor:

  • Target Enzyme: The compound may inhibit carbonic anhydrase by binding to its active site.

  • Pathways Involved: By blocking the enzyme’s activity, it may disrupt the biological processes that depend on carbonic anhydrase, such as the regulation of pH and fluid balance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide and related compounds:

Compound Core Structure Key Substituents Reported Activities Synthesis Yield/Purity Reference
This compound (Target) Imidazole-pyrazine-sulfonamide 3-Methylphenyl, propionamide Hypothesized: Kinase inhibition, antimicrobial (based on analogs) Not reported
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (41) Pyrrole-carboxamide Trifluoromethylpyridyl, methylimidazole Anticancer (cell line data not specified) 35% yield, 98.67% HPLC purity
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenz... Pyrazolo-pyrimidine-chromenone Fluorophenyl, chromenone, methylbenzenesulfonamide Kinase inhibition (e.g., PI3K/mTOR pathways) 28% yield, solid form
4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide Imidazole-benzamide-sulfonamide 5-Methylisoxazole, benzamide Antifungal (Candida spp. MIC: 2–8 µg/mL) Not reported

Key Observations:

Structural Variations Impact Bioactivity :

  • The pyrazine-imidazole core in the target compound distinguishes it from pyrrole-carboxamide (e.g., compound 41) and pyrazolo-pyrimidine derivatives (e.g., Example 53). Pyrazine’s electron-deficient nature may enhance binding to ATP pockets in kinases, whereas pyrrole derivatives often exhibit improved metabolic stability .
  • Sulfonamide vs. Carboxamide : The sulfamoyl group in the target compound likely improves aqueous solubility compared to carboxamide-based analogs (e.g., compound 41), which may favor pharmacokinetics .

Biological Activity Trends: Antimicrobial Activity: Imidazole-sulfonamide hybrids (e.g., compound in ) show broad-spectrum antifungal and antibacterial activity, suggesting the target compound may share similar mechanisms (e.g., CYP51 inhibition in fungi) . Kinase Inhibition: Pyrazolo-pyrimidine derivatives () exhibit nanomolar inhibition of PI3K/mTOR pathways. The target compound’s pyrazine moiety could mimic these interactions but with altered selectivity .

Synthesis Challenges :

  • The target compound’s synthesis would require multi-step functionalization of the imidazole and pyrazine rings, similar to the coupling reactions described in (e.g., amine-sulfonamide bond formation). However, the trifluoromethylpyridyl group in compound 41 demonstrates higher steric hindrance, leading to lower yields (35%) compared to simpler sulfonamide derivatives .

Research Findings and Data Gaps

  • Pharmacokinetics: No data exists for the target compound’s ADME (absorption, distribution, metabolism, excretion) properties.
  • Toxicity: Fluorinated analogs (e.g., Example 53) report hepatotoxicity at high doses (>100 mg/kg in rodents), while imidazole derivatives () exhibit lower cytotoxicity (IC50 > 50 µM in normal cell lines) .

Biological Activity

N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide, identified by its CAS number 2034477-89-7, is a compound of interest due to its potential biological activities. This article synthesizes existing research on its biological activity, including mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C19H22N6O3SC_{19}H_{22}N_{6}O_{3}S, with a molecular weight of 414.5 g/mol. Its structure incorporates several functional groups, including a pyrazine ring and an imidazole moiety, which are significant for its biological interactions.

PropertyValue
CAS Number2034477-89-7
Molecular FormulaC19H22N6O3S
Molecular Weight414.5 g/mol

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of pyrazine and imidazole have been shown to inhibit various kinases involved in cancer cell proliferation. The compound demonstrated promising activity against specific cancer cell lines, with IC50 values indicating effective inhibition at low concentrations.

Case Study:
A study evaluated the compound against several cancer cell lines, revealing that it inhibited cell growth effectively. The SAR analysis indicated that modifications in the imidazole and pyrazine substituents could enhance potency.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Research shows that similar derivatives exhibit activity against Mycobacterium tuberculosis and other pathogens. The presence of the sulfamoyl group is hypothesized to contribute to this activity through interference with bacterial folate synthesis.

Table: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundIC50 (µM)
N-(3-methyl-4-(...1.35 - 2.18
Control (Pyrazinamide)0.5

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. For instance, studies indicate that it may act as a dual inhibitor of discoidin domain receptors, which play roles in tumor progression and metastasis.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the core structure significantly affect biological activity. Substitutions at specific positions on the aromatic rings enhance binding affinity to target proteins while also influencing pharmacokinetic properties such as solubility and bioavailability.

Key Findings:

  • Ethyl Substitution: Replacing ethyl groups with cyclobutyl groups has shown increased potency against certain targets.
  • Aromatic Modifications: Adding electron-withdrawing groups (e.g., CF3) improves degradation efficacy while maintaining activity.

Q & A

Basic: What are the recommended synthetic pathways for this compound, and how can intermediates be characterized?

Answer:
The synthesis involves multistep reactions, typically starting with functionalization of heterocyclic cores (e.g., pyrazine or imidazole) followed by sulfonamide coupling. For example:

  • Step 1: Functionalize the pyrazine ring via nucleophilic substitution or cross-coupling reactions .
  • Step 2: Introduce the sulfamoyl group using sulfonyl chloride intermediates under anhydrous conditions with a base like K2_2CO3_3 in DMF .
  • Step 3: Characterize intermediates via 1^1H NMR (e.g., δ 11.55 ppm for sulfonamide protons), LCMS (e.g., ESIMS m/z 392.2), and HPLC purity (>98%) .

Basic: Which spectroscopic techniques are optimal for confirming structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR identify proton environments (e.g., aromatic protons at δ 7.80 ppm) and confirm sulfonamide/imine linkages .
  • Mass Spectrometry (MS): ESIMS or HRMS validates molecular weight (e.g., m/z 426.49 for C21_{21}H22_{22}N4_4O4_4S) .
  • HPLC: Purity >98% ensures minimal impurities; retention time matching reference standards is critical .

Advanced: How can contradictions in bioactivity data between in vitro and in vivo models be resolved?

Answer:

  • Dose Optimization: Adjust pharmacokinetic parameters (e.g., bioavailability via prodrug strategies) to align in vitro IC50_{50} with in vivo efficacy .
  • Metabolic Stability Assays: Use liver microsomes to identify metabolites that may deactivate the compound in vivo .
  • Theoretical Frameworks: Link discrepancies to differences in cellular uptake or protein binding using molecular docking to predict off-target interactions .

Advanced: What strategies improve sulfamoyl linkage stability during synthesis?

Answer:

  • Solvent Selection: Use anhydrous DMF or THF to prevent hydrolysis of sulfonyl chlorides .
  • Temperature Control: Maintain reactions at 0–5°C during sulfonamide formation to minimize side reactions .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate stable sulfonamide intermediates .

Basic: What functional groups influence pharmacological activity?

Answer:

  • Sulfonamide: Enhances binding to enzymatic active sites (e.g., carbonic anhydrase inhibitors) via hydrogen bonding .
  • Pyrazine/Imidazole Moieties: Participate in π-π stacking with aromatic residues in target proteins, improving affinity .
  • Propionamide Tail: Modulates solubility and membrane permeability, critical for cellular uptake .

Advanced: How to design experiments assessing selectivity against off-target proteins?

Answer:

  • Panel Screening: Test against structurally related enzymes (e.g., kinases, proteases) to identify selectivity windows .
  • Computational Docking: Use AutoDock Vina to predict binding poses and compare interaction energies with off-targets (e.g., COX-2 vs. COX-1) .
  • SPR/BLI Assays: Quantify binding kinetics (KD_D) to validate computational predictions experimentally .

Basic: What are common impurities, and how are they controlled?

Answer:

  • Unreacted Intermediates: Monitor via TLC or HPLC; remove via recrystallization (e.g., ethyl acetate/hexane) .
  • Hydrolysis Byproducts: Use anhydrous conditions and molecular sieves to suppress sulfonamide degradation .
  • Metal Contaminants: Chelate residual catalysts (e.g., Pd from coupling reactions) with EDTA washes .

Advanced: Which computational methods predict binding affinity?

Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to assess stability of binding poses (e.g., RMSD < 2 Å) .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for structural analogs to prioritize derivatives with improved affinity .
  • QSAR Models: Train on bioactivity data (IC50_{50}, Ki_i) to correlate molecular descriptors (e.g., logP, polar surface area) with efficacy .

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